Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Description
Significance of Cyclohexane (B81311) Derivatives in Pharmaceutical Chemistry
Cyclohexane derivatives are a prominent class of compounds in pharmaceutical chemistry, valued for the unique three-dimensional scaffold the cyclohexane ring provides. nih.gov Unlike flat aromatic rings, the puckered conformation of the cyclohexane chair allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The cyclohexane moiety can act as a bioisostere for other cyclic or acyclic groups, offering a way to modify a drug's physicochemical properties, such as lipophilicity and metabolic stability, to improve its pharmacokinetic profile. nih.gov
The incorporation of a cyclohexane ring can introduce conformational rigidity to an otherwise flexible molecule, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor. nih.gov Furthermore, the saturated nature of the cyclohexane ring often imparts greater metabolic stability compared to aromatic systems, which can be susceptible to oxidative metabolism. These attributes have led to the integration of cyclohexane scaffolds into a wide array of therapeutic agents, including antivirals, anticancer agents, and treatments for neurological disorders. researchgate.netazjm.org
Role as a Key Synthetic Intermediate in Active Pharmaceutical Ingredient Development
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate has emerged as a key synthetic intermediate, most notably in the industrial production of the atypical antipsychotic drug, Cariprazine. nih.govgoogle.com Cariprazine is used for the treatment of schizophrenia and bipolar disorder. chemicalbook.com The trans isomer of this compound is a critical component that forms the central scaffold of the Cariprazine molecule, linking its two pharmacophoric moieties. nih.gov
Various synthetic routes to this compound have been developed to ensure an efficient and high-purity supply of this vital intermediate. One common industrial method involves the hydrogenation of 4-nitrophenylacetic acid, which reduces both the nitro group and the aromatic ring, followed by esterification. nih.gov Alternative patented methods describe its synthesis starting from 1,4-cyclohexanedione (B43130) through a multi-step process involving a Wittig reaction, condensation, and catalytic hydrogenation.
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound and its common derivatives. Data for the parent compound is often presented in the context of its more stable salt or protected forms.
| Property | Value | Compound |
|---|---|---|
| Molecular Formula | C10H19NO2 | This compound |
| Molecular Weight | 185.26 g/mol | This compound |
| CAS Number | 76308-26-4 (trans, HCl salt) chemicalbook.com | Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride chemicalbook.com |
| Molecular Formula | C10H20ClNO2 pharmaffiliates.com | Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride pharmaffiliates.com |
| Molecular Weight | 221.73 g/mol pharmaffiliates.com | Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride pharmaffiliates.com |
| Appearance | White to Almost white powder to crystal tcichemicals.com | Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate tcichemicals.com |
| Molecular Formula | C15H27NO4 chemicalbook.com | Ethyl trans-2-[4-(Boc-aMino)cyclohexyl]acetate chemicalbook.com |
| Molecular Weight | 285.38 g/mol chemicalbook.com | Ethyl trans-2-[4-(Boc-aMino)cyclohexyl]acetate chemicalbook.com |
| Melting Point | 73.0 to 77.0 °C tcichemicals.com | Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate tcichemicals.com |
Detailed Research Findings
Another area of investigation is the development of novel synthetic routes that are more environmentally friendly and cost-effective. For instance, a patented process describes the synthesis from 1,4-cyclohexanedione, which avoids the high-pressure hydrogenation of an aromatic precursor. This route proceeds through a Wittig reaction to introduce the acetate (B1210297) side chain, followed by the formation of an oxime and subsequent catalytic hydrogenation to yield the final aminomethyl group.
The role of this compound as a precursor to Cariprazine has been extensively detailed in the patent literature. google.comgoogle.comwipo.int These documents outline the multi-step conversion of the intermediate into the final drug product. The process typically involves protecting the primary amine, reducing the ethyl ester to an alcohol and then an aldehyde, followed by reductive amination with the other key fragment of Cariprazine, and finally, the formation of the urea (B33335) linkage and deprotection. google.comresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h9-10H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWZXYWZKDMLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Process Optimization
Established Synthetic Routes and Reaction Conditions
A notable and efficient synthetic pathway for Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate begins with 1,4-Cyclohexanedione (B43130). This multi-step process incorporates a Wittig reaction, a condensation reaction to form an intermediate, and a final catalytic hydrogenation step to produce the target amine. google.com This route is advantageous due to its use of inexpensive starting materials, mild reaction conditions, and high purity of the final product. google.com
Alternative historical methods often started from 4-nitrophenylacetic acid, requiring high-pressure hydrogenation over extended periods, which presented challenges in terms of safety and reaction conditions. google.com For instance, a patented method described using Raney-Ni as a catalyst at a temperature of 130°C and a pressure of 14 MPa for five days. google.com The development of routes starting from 1,4-Cyclohexanedione represents a significant process optimization. google.com
Wittig Reaction Applications in Synthesis
The Wittig reaction is a cornerstone in modern synthetic routes to this compound, particularly for carbon-carbon bond formation. google.commasterorganicchemistry.com This reaction converts a carbonyl group into an alkene, which is a critical transformation in building the molecule's framework. masterorganicchemistry.com In a well-documented synthesis, the Wittig reaction is employed in the first step, where 1,4-cyclohexanedione reacts with an ethyl acetate (B1210297) triphenylphosphine (B44618) ylide. google.com
This specific application of the Wittig reaction produces the intermediate ethyl 2-(4-carbonylcyclohexenyl)acetate. google.com The reaction conditions are optimized for efficiency, typically involving solvents such as toluene, dioxane, or tetrahydrofuran (B95107) at temperatures ranging from 60-120°C. google.com The molar ratio of the reactants is also a key parameter, with the ratio of cyclohexanedione to the ylide generally maintained between 1.2:1 and 1.5:1 to ensure complete conversion. google.com
Condensation Reactions in Intermediate Formation
Following the initial Wittig reaction, a condensation reaction is utilized to modify the remaining carbonyl group on the intermediate, ethyl 2-(4-carbonylcyclohexenyl)acetate. This step is crucial for preparing the molecule for the final amine formation. google.com Specifically, the intermediate undergoes a condensation reaction with hydroxylamine (B1172632) hydrochloride under acid-catalyzed conditions. google.com
This reaction forms an oxime, resulting in the compound 2-(4-oximinylcyclohexenyl)acetic acid ethyl ester. google.com The process conditions are selected to facilitate high-yield conversion.
Table 1: Conditions for Oxime Formation via Condensation Reaction
| Parameter | Conditions |
|---|---|
| Acids Used | Oxalic acid, Fumaric acid, Maleic acid |
| Solvents | Acetonitrile, Methanol (B129727), Ethanol (B145695), Tetrahydrofuran, Dioxane |
| Temperature | 50-100°C |
This data is sourced from a patented synthesis process. google.com
Catalytic Hydrogenation for Amine Formation
The final and definitive step in this synthetic pathway is the catalytic hydrogenation of the 2-(4-oximinylcyclohexenyl)ethyl acetate intermediate. google.com This reduction reaction converts the oxime group into the primary amine, yielding the target compound, this compound. google.com This method is favored over older techniques that required harsh conditions. google.com
The choice of catalyst and reaction parameters such as hydrogen pressure significantly influences the reaction's efficiency and yield. Both Palladium on carbon (Pd-C) and Raney Nickel (Raney-Ni) have proven to be effective catalysts for this transformation. google.com The reaction is typically carried out in a solvent like methanol or ethanol. google.com
Table 2: Comparative Data for Catalytic Hydrogenation
| Catalyst | Hydrogen Pressure | Solvent | Yield |
|---|---|---|---|
| Raney-Ni | 5 bar | Methanol | 84.6% |
| Pd-C | 7 bar | Ethanol | 80.9% |
Data compiled from experimental examples in a patented synthesis method. google.com
Specific Starting Materials and Precursors in Synthesis
The selection of 1,4-Cyclohexanedione as a starting material is a key aspect of modern, optimized synthetic routes for this compound. google.com This precursor is advantageous because it is inexpensive and readily available. google.com Its symmetric structure provides a robust foundation for building the cyclohexyl ring system of the target molecule. The synthesis pathway that originates from 1,4-Cyclohexanedione proceeds through Wittig, condensation, and hydrogenation reactions, offering a streamlined and efficient process with mild reaction conditions. google.com
In various synthetic strategies for related compounds, the use of Boc-protected intermediates is a common and effective technique. google.comchemicalbook.com The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, preventing it from undergoing unwanted side reactions during subsequent synthetic steps. chemicalbook.comnih.gov
For instance, Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate is a known intermediate. chemicalbook.comchemicalbook.com One documented synthesis route to this protected compound involves the hydrogenation of 2-{4-[(N-(tert-butoxycarbonyl))amino]cyclohexylidene}ethyl acetate using a palladium on activated charcoal catalyst. lookchem.com The Boc group can be removed in a later step under acidic conditions to reveal the free amine. This strategy is particularly useful in the synthesis of complex pharmaceutical molecules like Cariprazine, where this compound is a key building block. google.comchemicalbook.com
High-Pressure Hydrogenation of Nitro-Precursors
A crucial method for synthesizing this compound is through the high-pressure catalytic hydrogenation of a suitable nitro-precursor, such as Ethyl 2-[4-(nitromethyl)cyclohexyl]acetate or a related nitro-substituted cyclohexane (B81311) derivative. This process involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂) using hydrogen gas in the presence of a catalyst at elevated pressures and temperatures.
The selection of catalyst is critical for achieving high yield and selectivity. Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel (Raney-Ni), and platinum-based catalysts. researchgate.net The reaction is typically carried out in a solvent such as ethanol or methanol. High pressure, often in the range of 5 to 140 bar (approximately 72.5 to 2030 PSI), is applied to facilitate the hydrogenation process. google.com For instance, the synthesis of a structurally similar compound, 2-(4-aminocyclohexyl)-ethyl acetate, has been reported via the high-pressure hydrogenation of 4-nitrophenylacetic acid using a Raney-Ni catalyst at a pressure of 14 MPa (approximately 140 bar) and a temperature of 130°C. google.com
The reaction mechanism for the hydrogenation of nitro compounds generally proceeds through the formation of nitroso and hydroxylamine intermediates before yielding the final amine product. researchgate.net The efficiency of this process is dependent on several factors, including catalyst type and loading, hydrogen pressure, reaction temperature, and solvent choice.
Table 1: Illustrative Conditions for High-Pressure Hydrogenation of Nitro-Precursors
| Parameter | Condition Range | Catalyst Examples |
| Pressure | 5 - 140 bar | Pd/C, Raney-Ni |
| Temperature | 20 - 130 °C | Platinum Oxide |
| Solvent | Methanol, Ethanol | - |
| Catalyst Loading | 5 - 10 wt% | - |
Industrial Production Methods and Scalability
The industrial-scale production of this compound requires robust and scalable synthesis methods that are both economically viable and efficient. Key considerations include optimizing reaction conditions for maximum yield and purity, as well as the implementation of advanced reactor technologies.
Optimization Strategies for Enhanced Yield and Reduced Costs
To enhance the yield and reduce the production costs of this compound, several optimization strategies can be employed. These strategies focus on maximizing the efficiency of the chemical transformations while minimizing waste and energy consumption.
One primary area of optimization is the catalytic hydrogenation step. The choice of catalyst, catalyst loading, and reaction conditions (temperature, pressure, and solvent) are all critical factors. For example, kinetic analysis can be a valuable tool for optimizing esterification reactions, allowing for the rational tuning of conditions to improve product yield. nih.gov Furthermore, the development of more active and selective catalysts can lead to higher conversion rates and fewer byproducts, simplifying downstream purification processes.
Large-Scale Reactor and Continuous Flow System Applications
For the large-scale production of this compound, the choice of reactor technology is paramount. Traditional batch reactors are often used, but continuous flow systems are gaining increasing interest for their numerous advantages. bohrium.com
Continuous flow reactors offer improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and greater consistency in product quality. mdpi.com These systems are particularly well-suited for catalytic hydrogenations, as they allow for precise control over reaction parameters and can facilitate catalyst recycling. vapourtec.com The use of packed-bed reactors, where the catalyst is immobilized, is a common approach in continuous flow hydrogenation. rsc.org This setup not only improves catalyst longevity but also simplifies product separation.
The scalability of continuous flow processes is often more straightforward than for batch processes. Increasing production capacity can be as simple as extending the operating time of the reactor, rather than requiring the installation of larger and more complex equipment. vapourtec.com The transition from batch to continuous flow manufacturing represents a significant step towards more efficient and sustainable industrial chemical production. bohrium.com
Table 2: Comparison of Batch and Continuous Flow Reactors for Industrial Production
| Feature | Batch Reactor | Continuous Flow Reactor |
| Scale-up | Complex, requires larger vessels | Simpler, by extending run time |
| Heat & Mass Transfer | Can be limited | Excellent control |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Process Control | More challenging | Precise control of parameters |
| Catalyst Handling | Often requires filtration | Can use packed beds for easy separation |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize their environmental impact. In the context of this compound synthesis, these approaches focus on the use of environmentally benign reagents and solvents, catalyst efficiency, and waste reduction.
A key area for green innovation is in the reduction of the nitro group. While catalytic hydrogenation is a relatively clean method, research is ongoing into even more sustainable alternatives. This includes the use of transfer hydrogenation, which can utilize safer hydrogen donors than gaseous hydrogen. mdpi.com Additionally, the development of catalysts based on earth-abundant and non-toxic metals is a significant goal. organic-chemistry.org
The use of water as a solvent, where feasible, is a cornerstone of green chemistry. researchgate.netnih.gov For reactions that require organic solvents, the selection of greener alternatives with lower toxicity and environmental persistence is crucial. Mechanochemical methods, which use mechanical force to induce chemical reactions, can sometimes reduce or eliminate the need for solvents altogether. mdpi.com
Furthermore, designing synthetic routes that are atom-economical, meaning they maximize the incorporation of starting materials into the final product, is a fundamental principle of green chemistry. This involves minimizing the use of protecting groups and other auxiliary substances. Photocatalysis, which uses light to drive chemical reactions, is another emerging area with the potential to offer greener synthetic pathways. rsc.org
Chemical Reactivity, Functional Group Transformations, and Derivatization
Reaction Mechanisms Involving the Aminomethyl and Ester Moieties
The aminomethyl and ester groups exhibit distinct and predictable reactivity, which can be harnessed for selective chemical transformations.
Aminomethyl Moiety (-CH₂NH₂): The primary amine is characterized by the lone pair of electrons on the nitrogen atom, making it both a potent nucleophile and a Brønsted-Lowry base. libretexts.org
Nucleophilic Reactions: As a nucleophile, the amine can attack various electrophilic centers. libretexts.org Common reactions include N-alkylation with alkyl halides, N-acylation with acid chlorides or anhydrides to form amides, and reaction with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines. britannica.commsu.edu These reactions are fundamental to building more complex molecular architectures.
Basicity: The amine group readily accepts a proton from acids to form an ammonium (B1175870) salt, a reaction that is central to its role in many chemical processes.
Ester Moiety (-COOCH₂CH₃): The ethyl ester group contains an electrophilic carbonyl carbon. Its reactivity is generally lower than that of acid chlorides or anhydrides. openstax.org
Hydrolysis: Esters can be hydrolyzed under acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process that yields the corresponding carboxylic acid and ethanol (B145695). libretexts.org Base-promoted hydrolysis, known as saponification, is an irreversible reaction that produces a carboxylate salt and ethanol. libretexts.org
Aminolysis: The ester can react with ammonia (B1221849) or other amines to form an amide. chemistrysteps.comechemi.com This reaction, termed aminolysis, proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com Although feasible, it is often less efficient than using more reactive acylating agents like acyl chlorides. chemistrysteps.com
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. openstax.org Using a milder, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) can allow for the partial reduction to an aldehyde. openstax.org
Grignard Reactions: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. openstax.org
The differential reactivity of the amine and ester groups allows for selective transformations. For instance, the amine can be selectively acylated in the presence of the ester under mild conditions.
Selective Deprotection Strategies of Amine Groups
In multi-step syntheses, it is often necessary to temporarily "mask" or protect the highly reactive amine group to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under various conditions and its ease of removal. total-synthesis.comfishersci.co.uk
The deprotection of a Boc-protected amine is typically achieved under acidic conditions. total-synthesis.comjk-sci.com The mechanism involves the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.com This initial protonation is followed by the fragmentation of the protecting group, which is driven by the formation of a stable tertiary carbocation (tert-butyl cation) and carbamic acid. The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. total-synthesis.comjk-sci.com
| Deprotection Reagent | Solvent | Conditions | Outcome |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | Efficient cleavage of Boc group |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate (B1210297) | Room Temperature | Forms the hydrochloride salt of the amine |
| Oxalyl Chloride | Methanol (B129727) | Room Temperature | Mild deprotection for various substrates nih.gov |
This table presents common methods for the deprotection of Boc-protected amines.
The selection of the deprotection agent can be critical, especially when other acid-sensitive functional groups are present in the molecule. acs.org
Formation of Structurally Related Analogs and Derivatives
The cyclohexane (B81311) ring serves as a rigid scaffold, and its stereochemistry is crucial for the biological activity of its derivatives. The 1,4-disubstituted pattern can exist as cis or trans diastereomers. idc-online.com
Stereochemistry: In the trans isomer, the two substituents can both occupy equatorial positions in the stable chair conformation, minimizing steric strain (1,3-diaxial interactions). libretexts.org The cis isomer, in contrast, must have one substituent in an axial and one in an equatorial position. libretexts.org Consequently, the trans isomer is generally thermodynamically more stable and is often the desired isomer in pharmaceutical applications, such as in the synthesis of the antipsychotic drug Cariprazine. nih.govresearchgate.net
Synthetic Control: Synthetic routes are often designed to selectively produce the trans isomer. nih.gov This can be achieved through methods like the catalytic hydrogenation of a substituted benzene (B151609) ring precursor, where the catalyst directs the stereochemical outcome. google.com Biocatalytic methods using transaminases have also been developed to convert a cis/trans mixture into the pure trans isomer. nih.gov
While direct modification of the saturated cyclohexane ring is challenging, functionalization can be introduced at earlier stages of the synthesis, for example, by starting with a substituted cyclohexanone (B45756) or cyclohexene.
The amine and ester functionalities are primary sites for derivatization, allowing for the synthesis of a diverse library of analogs.
Amine Transformations: The primary amine is a versatile handle for introducing a wide array of substituents.
Urea (B33335) Formation: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields ureas. For instance, in the synthesis of Cariprazine, the amine is reacted with a dimethylcarbamoyl derivative. google.comwipo.int
Alkylation: The amine can be alkylated to form secondary and tertiary amines. However, direct alkylation with alkyl halides can lead to over-alkylation, producing mixtures of products. openstax.org Reductive amination, the reaction with an aldehyde or ketone followed by reduction, is a more controlled method for producing secondary or tertiary amines.
Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides provides stable amide and sulfonamide derivatives, respectively. britannica.com
Ester Transformations: The ester group can be converted into other functional groups to modulate properties like solubility and reactivity.
Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-[4-(aminomethyl)cyclohexyl]acetic acid. google.comwipo.int This carboxylic acid can then be coupled with other amines using standard peptide coupling reagents to form amides.
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 2-[4-(aminomethyl)cyclohexyl]ethanol, which can be used in further synthetic steps, such as ether formation.
Transesterification: Reaction with a different alcohol under acidic or basic catalysis can exchange the ethyl group for another alkyl group, altering the ester's properties. solubilityofthings.com
| Functional Group | Reagent(s) | Product Functional Group |
| Amine | Dimethylcarbamoyl chloride | Urea |
| Amine | Acyl Chloride (R-COCl) | Amide |
| Amine | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine |
| Ester | LiAlH₄ | Primary Alcohol |
| Ester | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |
| Ester | R'OH, H⁺ or R'O⁻ | Transesterified Ester |
This table summarizes key transformations for the amine and ester groups of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate.
Role as a Versatile Organic Building Block
This compound is a quintessential example of a versatile organic building block or synthon. mdpi.com Its utility stems from several key features:
Bifunctionality: It possesses two chemically distinct functional groups—a nucleophilic amine and an electrophilic ester—that can be addressed with a high degree of selectivity.
Defined Stereochemistry: The cyclohexane core provides a conformationally restricted scaffold. The ability to synthesize and isolate the pure trans isomer is critical for creating molecules with specific three-dimensional shapes required for interaction with biological targets. nih.gov
Synthetic Accessibility: Established synthetic routes allow for its preparation, making it a reliable starting material for more complex targets. google.com
These characteristics make it a key intermediate in the synthesis of pharmacologically active compounds, most notably dopamine (B1211576) receptor ligands. google.com Its role as a crucial precursor in the industrial synthesis of Cariprazine highlights its importance as a high-value building block in medicinal chemistry. nih.govgoogle.com
Structure Activity Relationship Sar Studies of Ethyl 2 4 Aminomethyl Cyclohexyl Acetate Derivatives
Conformational Analysis and Stereochemical Influences on Activity
The cyclohexane (B81311) ring of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. sapub.orgresearchgate.net The substituents—the aminomethyl group and the ethyl acetate (B1210297) group—can occupy either axial or equatorial positions. The relative orientation of these substituents, described as cis or trans isomerism, significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity.
In substituted cyclohexanes, there is a strong preference for bulky groups to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. sapub.org For 1,4-disubstituted cyclohexanes like the parent compound, the trans isomer allows both substituents to be in the more stable equatorial positions, leading to a lower energy conformation. Conversely, the cis isomer forces one substituent into an axial position and the other into an equatorial position. researchgate.net This stereochemical arrangement is crucial, as the spatial distance and orientation between the amino group and the ester moiety are key determinants for receptor binding. The trans configuration generally presents a more rigid and defined pharmacophore, which is often preferred for specific receptor interactions.
Impact of Substituent Variations on Pharmacological Efficacy
The pharmacological efficacy of this compound derivatives can be systematically modulated by altering its core components: the primary amine, the ethyl ester, and the cyclohexane scaffold.
Amine Group Modifications: The primary amino group is a critical interaction point, often forming salt bridges or hydrogen bonds with receptor residues. N-alkylation or N-arylation can significantly alter potency and selectivity. For instance, incorporating the aminomethylcyclohexyl moiety into larger, more complex amide structures has been a key strategy in developing potent dopamine (B1211576) receptor ligands. chalcogen.ro
Ester Group Modifications: The ethyl acetate side chain influences the compound's lipophilicity and potential for hydrogen bonding. Hydrolysis of the ester to the corresponding carboxylic acid introduces a negative charge at physiological pH, which can drastically change receptor interactions and pharmacokinetic properties. Conversion of the ester to an amide or other bioisosteric groups can fine-tune binding affinity and metabolic stability. drughunter.com
Cyclohexane Ring Substitutions: Adding substituents to the cyclohexane ring can influence the preferred conformation and introduce new points of interaction with a receptor. For example, introducing a hydroxyl or methyl group can impact both the binding affinity and the metabolic profile of the compound.
The following table summarizes the general effects of such variations.
| Modification Site | Type of Variation | Predicted Impact on Efficacy | Rationale |
| Aminomethyl Group | N-alkylation, N-acylation | Variable | Can increase or decrease affinity depending on the size and nature of the substituent and the target receptor pocket. |
| Ethyl Acetate Group | Hydrolysis to Carboxylic Acid | Significant Change | Introduces a negative charge, altering electrostatic interactions and solubility. |
| Conversion to Amide | Modulated Affinity/Stability | Changes hydrogen bonding capacity and resistance to hydrolysis. | |
| Cyclohexane Ring | Introduction of substituents | Conformational restriction | Can lock the ring in a specific chair conformation, potentially enhancing binding to a target. |
Correlating Structural Features with Receptor Binding Affinities
The specific arrangement of functional groups in this compound derivatives dictates their affinity and selectivity for various protein targets.
Dopamine Receptor Subtype Selectivity (D1, D2, D3, D4, D5)
Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov this compound itself is a key intermediate in the synthesis of compounds targeting these receptors, particularly D2 and D3 subtypes. google.com The SAR of related compounds shows that the trans-cyclohexane scaffold acts as a rigid spacer, optimally positioning a basic nitrogen atom and an extended aromatic moiety to interact with key residues in the D2/D3 receptor binding pockets. chalcogen.ro
Selectivity among the D2-like subtypes is often achieved by modifying the moiety attached to the primary amine. For example, extending the molecule with specific arylpiperazine groups can confer high affinity and selectivity for the D3 and D4 receptors over the D2 receptor. nih.govsci-hub.se The structural features required for binding generally include a basic amine that interacts with a conserved aspartate residue in transmembrane helix 3 and an aromatic system that engages with hydrophobic pockets within the receptor. preprints.org
| Structural Feature | Receptor Subtype Preference | Rationale for Selectivity |
| Basic Amine (protonated) | All D2-like (D2, D3, D4) | Forms a key salt bridge with a conserved Aspartic Acid residue. |
| Trans-Cyclohexane Spacer | D2/D3 | Provides a rigid, optimal distance between the amine and the aromatic moiety. |
| Extended Arylcarboxamide/Arylpiperazine Moiety | D3/D4 selectivity | Interacts with non-conserved residues in the more spacious binding pockets of D3 and D4 receptors. sci-hub.se |
Interactions with Alpha-2-Delta Subunit of Voltage-Gated Calcium Channels
The alpha-2-delta (α2δ) subunit of voltage-gated calcium channels is the primary target for gabapentinoid drugs. koreamed.org These drugs, such as gabapentin (B195806) and pregabalin, are structurally related to gamma-aminobutyric acid (GABA) and feature a carboxylic acid and an amino group separated by a specific spatial distance. While this compound contains an amino group, its ester functionality is different from the carboxylate group crucial for high-affinity binding to the α2δ-1 subunit. koreamed.orgnih.gov
For high-affinity interaction with the α2δ subunit, a carboxylate group (or a bioisostere) is generally required to interact with a key arginine residue in the binding site. The ethyl ester of the title compound would be a much weaker hydrogen bond acceptor. However, hydrolysis of the ester to the corresponding carboxylic acid, yielding 2-[4-(aminomethyl)cyclohexyl]acetic acid, would create a classic gabapentinoid scaffold. The stereochemistry of the cyclohexane ring would be critical, with the trans isomer expected to show higher affinity due to the defined spatial relationship between the amino and acidic groups. nih.gov
Modulation of Cyclophilin B
Cyclophilins are a family of proteins involved in protein folding and cellular signaling. nih.gov Pharmacological inhibition of the cyclophilin B (CypB) isoform has been proposed as a therapeutic strategy for liver fibrosis. nih.gov Known small-molecule inhibitors of cyclophilins often feature a central scaffold with multiple vectors that can engage different pockets on the protein surface. While there is no direct evidence of this compound binding to Cyclophilin B, its structure contains elements that could be incorporated into a CypB inhibitor design. The cyclohexane ring could serve as a rigid core, and the aminomethyl and ethyl acetate groups could be functionalized to extend into the binding pockets of the enzyme.
Comparison with Structurally Similar Compounds and Bioisosteres
The concept of bioisosterism involves replacing a functional group within a molecule with another group that retains similar biological activity. nih.govbaranlab.org This strategy is often used to improve pharmacokinetic or pharmacodynamic properties.
For this compound derivatives, several bioisosteric replacements can be considered:
Ester Group: The ethyl ester can be replaced by other groups that act as hydrogen bond acceptors or can be hydrolyzed to an acidic function. Common bioisosteres for esters and carboxylic acids include tetrazoles, sulfonamides, and certain oxadiazoles. drughunter.com Replacing the ester with a tetrazole, for example, would introduce a more metabolically stable acidic group, potentially improving oral bioavailability while maintaining the necessary interactions for targets like the α2δ subunit.
Amide Linkage: In derivatives where the amine is acylated, the resulting amide bond can be replaced. Urea (B33335) and sulfonamide groups are common amide bioisosteres that maintain similar hydrogen bonding patterns but can alter properties like lipophilicity and metabolic stability. nih.gov
Cyclohexane Ring: While less common, the cyclohexane ring itself can be replaced by other cyclic systems, such as a piperidine (B6355638) or a phenyl ring, to alter the rigidity and vectoral presentation of the substituents.
The table below compares the parent structure with potential bioisosteric modifications.
| Original Functional Group | Bioisosteric Replacement | Potential Advantage | Relevant Target Class |
| Ethyl Ester | Carboxylic Acid | Stronger interaction with basic residues. | α2δ subunit |
| Ethyl Ester | Tetrazole | Increased metabolic stability, acidic pKa. drughunter.com | α2δ subunit |
| Amine (in acylated derivatives) | Urea | Additional H-bond donor. nih.gov | Dopamine Receptors |
| Amine (in acylated derivatives) | Sulfonamide | Weaker acidity than carboxylic acid, altered lipophilicity. drughunter.com | Dopamine Receptors |
Preclinical Pharmacological Data on Derivatives of this compound Not Publicly Available
An extensive review of publicly available scientific literature reveals a significant lack of specific preclinical pharmacological data for derivatives of the chemical compound this compound. While this compound is recognized as a key intermediate in the synthesis of certain pharmaceutical agents, detailed research findings on the in vitro and in vivo pharmacological properties of its derivatives, as specified in the requested article outline, are not present in the surveyed literature.
Consequently, it is not possible to provide an article that adheres to the user's detailed structure, which includes sections on in vitro receptor binding, agonist and antagonist activities, ligand binding studies, in vivo efficacy in animal models for mental health disorders, pharmacodynamic evaluations, and studies on anxiolytic, analgesic, and anticonvulsant actions.
The available information primarily identifies this compound and its isomers as building blocks in the preparation of more complex molecules, such as dopamine receptor ligands. For instance, trans-2-(4-aminocyclohexyl)-ethyl acetate is noted as an important intermediate in the synthesis of dopamine receptor ligand molecules. google.com However, the literature does not extend to a systematic evaluation of a series of derivatives based on this scaffold for the pharmacological activities requested.
While there is research on other chemical series containing a cyclohexane moiety that have been investigated for anticonvulsant and analgesic properties, these compounds are not direct derivatives of this compound and therefore fall outside the strict scope of the requested article. nih.govnih.govresearchgate.net
Due to the absence of specific, relevant data in the public domain concerning the preclinical pharmacological investigations of derivatives of this compound, the generation of a scientifically accurate and thorough article meeting the user's requirements is not feasible at this time.
Preclinical Pharmacological Investigations of Derivatives in Mechanistic Research
Enzymatic and Protein Interaction Studies of Derivatives
The following sections detail the interactions of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate derivatives with a specific enzyme and a transport system, highlighting the structure-activity relationships that govern these interactions.
Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D) is a serine/threonine phosphatase that has been identified as a critical regulator in the DNA damage response (DDR) and p53 activation pathways. Its recurrent activation in various cancers has made it an attractive target for therapeutic intervention. Research into small molecule inhibitors of PPM1D has led to the exploration of various chemical scaffolds, including those containing an aminomethyl cyclohexane (B81311) moiety, which is a core structural feature of this compound derivatives.
In the quest for potent and selective PPM1D inhibitors, a racemic cyclohexyl alanine (B10760859) derivative, compound 5 , was synthesized by merging two initial hit series from a high-throughput screening campaign. This compound demonstrated a significant 100-fold increase in potency compared to the initial leads. To further understand the structure-activity relationship (SAR), the individual enantiomers of compound 5 were synthesized and evaluated for their inhibitory activity against PPM1D. nih.gov
The investigation revealed a stark difference in the activity of the two enantiomers. The (S)-enantiomer, BRD4761 (6) , was found to be approximately 1000-fold more active than the (R)-enantiomer, 7 , which exhibited very little inhibitory activity. This pronounced stereoselectivity highlights the specific conformational requirements for effective binding to the allosteric site of the PPM1D enzyme. The on-target activity of BRD4761 was confirmed in cell-based assays, where it demonstrated efficacy similar to a known PPM1D inhibitor, GSK2830371, despite having a distinct chemical structure. nih.govnih.gov
| Compound | Chirality | Relative Potency |
|---|---|---|
| 5 | Racemic | 100-fold increase vs. initial leads |
| BRD4761 (6) | (S)-enantiomer | ~1000-fold more active than (R)-enantiomer |
| 7 | (R)-enantiomer | Very low activity |
The System L neutral amino acid transporter, particularly the L-type amino acid transporter 1 (LAT1), is a crucial transporter for large neutral amino acids. It is highly expressed in certain tissues, including the blood-brain barrier, and is often overexpressed in cancer cells to meet their high demand for essential amino acids. nih.gov This has made LAT1 an important target for drug delivery and cancer therapy.
Currently, there is a lack of specific published research investigating the direct interaction of this compound or its close derivatives with the System L neutral amino acid transporter. However, it is noteworthy that the anticonvulsant medication gabapentin (B195806), which has the chemical name 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a known substrate for LAT1. wikipedia.orgsemanticscholar.org Gabapentin's structure shares the aminomethylcyclohexyl acetic acid core with the compound of interest. The transport of gabapentin across the blood-brain barrier is mediated by LAT1. wikipedia.org
Given the structural similarity between this compound and gabapentin, it is plausible that derivatives of the former could also interact with the LAT1 transporter. Such interactions could potentially classify them as substrates, inhibitors, or modulators of the transporter. However, without direct experimental evidence, this remains a hypothesis. Future preclinical investigations would be necessary to determine if derivatives of this compound are recognized by and interact with the System L neutral amino acid transporter. Such studies would be valuable in assessing their potential for targeted drug delivery to the brain or cancer cells, or for modulating amino acid transport in pathological conditions.
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the molecular skeleton of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate.
¹H NMR: The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. Key expected signals include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl ester group. The protons of the cyclohexyl ring and the aminomethyl group would appear as complex multiplets in the aliphatic region.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Expected signals would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the various carbons of the cyclohexyl ring and the aminomethyl substituent. The chemical shifts of these signals are indicative of their electronic environment.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.4 | Doublet | 2H | -CH₂ -NH₂ |
| ~2.2 | Doublet | 2H | Cyclohexyl-CH₂ -COO- |
| ~1.0 - 2.0 | Multiplet | 11H | Cyclohexyl protons |
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~173 | C =O (Ester) |
| ~60 | -O-CH₂ -CH₃ |
| ~48 | -CH₂ -NH₂ |
| ~41 | Cyclohexyl-CH₂ -COO- |
| ~30 - 40 | Cyclohexyl carbons |
Two-dimensional (2D) NMR techniques are employed to further elucidate complex structural relationships.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be instrumental in confirming the connectivity within the ethyl group and tracing the proton-proton couplings throughout the substituted cyclohexyl ring. Cross-peaks would be expected between the ethyl methylene protons and the ethyl methyl protons, as well as among the various protons of the cyclohexane (B81311) ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is particularly useful for determining the stereochemistry of the molecule, such as the cis or trans relationship of the substituents on the cyclohexane ring. For instance, correlations between protons on the acetate (B1210297) side chain and specific protons on the cyclohexyl ring could confirm a particular spatial arrangement or conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₂₁NO₂), the expected molecular weight is approximately 199.29 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 199. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl acetate side chain. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion |
|---|---|
| 199 | [M]⁺ (Molecular Ion) |
| 154 | [M - OCH₂CH₃]⁺ |
| 126 | [M - COOCH₂CH₃]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and stereochemistry (e.g., confirming the trans or cis configuration of the 1,4-substituted cyclohexane ring). The resulting crystal structure would serve as the ultimate proof of the compound's molecular architecture in the solid state.
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
UV/Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. This compound lacks significant chromophores—conjugated systems or groups that typically absorb light in the 200-800 nm range. The ester carbonyl group has a weak n→π* transition that occurs at a low wavelength, typically below the cutoff of common HPLC solvents. Therefore, the compound is not expected to exhibit strong absorbance in the standard UV/Vis region, with a potential weak absorption maximum appearing only in the far UV range (~205-215 nm).
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of this compound. Due to the compound's basic nature (from the primary amine) and lack of a strong UV chromophore, a few detection methods could be employed. Reversed-phase HPLC could be used with detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS). Derivatization of the amine group to introduce a chromophore could also enable UV detection.
Gas Chromatography (GC): GC can be used to assess purity, particularly for volatile impurities. The compound itself may require derivatization (e.g., acylation of the amine) to improve its thermal stability and chromatographic behavior.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of fractions during purification. A suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol (B129727) with a small amount of ammonia) would be used, and visualization could be achieved using a stain such as ninhydrin, which reacts with the primary amine to produce a colored spot.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.
A fundamental step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. For a molecule like Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate, this involves finding the lowest energy arrangement of its atoms, considering the flexibility of the cyclohexane (B81311) ring and the orientation of the aminomethyl and ethyl acetate (B1210297) side chains. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to achieve this. researchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Once the optimized structure is obtained, vibrational frequency calculations are performed. These calculations predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of C-H bonds, the bending of N-H bonds, or the carbonyl (C=O) stretch of the ester group. Comparing these predicted frequencies with experimental data, if available, serves to validate the accuracy of the computational model. researchgate.net
Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Based on Tranexamic Acid DFT Studies) Note: These are representative values based on studies of the parent compound, tranexamic acid, and are intended for illustrative purposes.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric Stretch | ~3400 |
| N-H (amine) | Asymmetric Stretch | ~3300 |
| C-H (aliphatic) | Stretch | 2900-3000 |
| C=O (ester) | Stretch | ~1730 |
| C-O (ester) | Stretch | 1000-1300 |
| N-H (amine) | Bending (Scissoring) | ~1600 |
The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide precise values for these orbital energies, offering insight into the molecule's potential for charge transfer interactions with biological targets. researchgate.net
Table 2: Representative Frontier Orbital Energies (Based on Tranexamic Acid DFT Studies) Note: Values are illustrative and based on DFT studies of tranexamic acid.
| Parameter | Description | Illustrative Energy Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 8.0 |
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting how a drug molecule might interact with its biological target.
This compound and its derivatives are relevant in various therapeutic contexts. For instance, intermediates in the synthesis of Cariprazine, a D2/D3 dopamine (B1211576) receptor partial agonist, share the core structure of this compound, suggesting a potential interaction with dopamine receptors. chemicalbook.com Molecular docking can be used to simulate the binding of this compound into the active site of dopamine receptors.
The analysis of these docked poses reveals specific intermolecular interactions, such as:
Hydrogen Bonds: Formed between the amine (N-H) group or the ester's carbonyl oxygen (C=O) of the ligand and polar residues in the protein's active site.
Ionic Interactions: The protonated amine group can form salt bridges with negatively charged amino acid residues like aspartate or glutamate.
Hydrophobic Interactions: The non-polar cyclohexane ring can interact favorably with hydrophobic pockets within the receptor.
While specific docking studies with Cyclin-Dependent Kinase 9 (CDK9) were not identified for this molecule, the methodology would be the same, focusing on fitting the ligand into the ATP-binding pocket of the kinase.
Beyond identifying the types of interactions, docking simulations predict the most stable binding mode or "pose" of the ligand within the receptor's binding site. Docking algorithms generate numerous possible poses and then use a scoring function to rank them. This scoring function estimates the binding affinity (or binding energy), which is a measure of the strength of the ligand-receptor interaction. A lower binding energy typically indicates a more stable complex and a higher binding affinity. These predictions are crucial for structure-activity relationship (SAR) studies, helping to explain why certain molecules are more potent than others and guiding the design of new derivatives with improved affinity. nih.govresearchgate.net
Quantum Chemical Parameter Analysis
From the fundamental energies calculated by DFT, several quantum chemical parameters can be derived to further quantify the reactivity of this compound. These descriptors provide a more detailed picture of the molecule's electronic behavior.
Based on the HOMO and LUMO energies, parameters such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and chemical softness (S = 1/η) can be calculated.
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
These parameters are invaluable for quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of molecules with their biological activity.
Molecular Electrostatic Potential (MEP) Mapping
Similarly, studies concerning the Molecular Electrostatic Potential (MEP) mapping of this compound are not found in the current body of scientific literature. An MEP map is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. It helps in identifying electrophilic and nucleophilic sites, which are regions prone to electrostatic interactions and chemical reactions. For this compound, an MEP map would highlight the electron-rich areas (typically colored in shades of red) and electron-deficient areas (colored in shades of blue), providing critical information about its reactivity and potential for intermolecular interactions.
As the field of computational chemistry continues to expand, it is anticipated that such theoretical studies on this compound will be conducted and published. These future findings will be instrumental in providing a deeper understanding of the molecule's structural and electronic properties.
Applications in Preclinical Drug Discovery and Development
Intermediate in the Synthesis of Dopamine (B1211576) Receptor Ligand Molecules
The compound is a well-established intermediate in the creation of molecules that target dopamine receptors. nih.gov Dopamine receptors are crucial in the central nervous system, and ligands that modulate their activity are vital for treating a range of neurological and psychiatric disorders. nih.gov The structural backbone of ethyl 2-[4-(aminomethyl)cyclohexyl]acetate provides a conformationally restricted linker that is frequently utilized to connect different pharmacophores, ensuring they are correctly positioned to interact with the receptor binding sites. nih.gov
One of the most significant applications of trans-ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is its role as a key intermediate in the industrial synthesis of Cariprazine. researchgate.net Cariprazine is an atypical antipsychotic agent used for the treatment of schizophrenia and bipolar disorder. researchgate.net It functions as a dopamine D2 and D3 receptor partial agonist. researchgate.net
The synthesis of Cariprazine involves several steps where the this compound core is modified. Patents describing the manufacturing process show that the hydrochloride salt of (trans-4-amino-cyclohexyl)-acetic acid ethyl ester is often the starting point. google.comwipo.int This intermediate undergoes a series of reactions, including hydrolysis of the ester, addition of a dimethylcarbamoyl group to the amine, and subsequent coupling with 1-(2,3-dichlorophenyl)piperazine (B491241) to form the final active pharmaceutical ingredient. google.comwipo.int The use of this specific intermediate is critical for establishing the required trans stereochemistry of the cyclohexane (B81311) ring in Cariprazine, which is essential for its pharmacological activity. researchgate.netresearchgate.net
| Step | Reaction | Purpose | Reference |
|---|---|---|---|
| 1 | Hydrolysis of the ethyl ester | Converts the starting material to (trans-4-aminocyclohexyl)acetic acid. | google.comwipo.int |
| 2 | Reaction with a dimethylcarbamoyl derivative | Forms (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid. | google.com |
| 3 | Coupling with 1-(2,3-dichlorophenyl)piperazine | Links the cyclohexylacetic acid moiety to the second key pharmacophore. | google.comwipo.int |
| 4 | Reduction of the resulting amide | Forms the final Cariprazine molecule. | google.comwipo.int |
Development of Novel Inhibitors for Specific Biological Targets
Beyond its established role in synthesizing known drugs, the this compound scaffold is employed in the development of novel inhibitors and antagonists for specific biological targets. Its rigid structure is advantageous for designing selective ligands, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.
A prominent example is its use in creating selective dopamine D3 receptor antagonists. nih.gov While D2 receptor blockade is a common mechanism for antipsychotics, high selectivity for the D3 receptor is a desirable trait for potentially treating conditions like substance use disorders with fewer side effects. nih.govnih.gov Researchers have used derivatives of the trans-cyclohexylethylamine core, obtained from precursors like this compound, to synthesize novel compounds. drugfuture.com For instance, the compound SB-277011, a potent and selective D3 antagonist, incorporates this rigid linker to connect a 6-cyano-1,2,3,4-tetrahydroisoquinoline moiety with a 4-quinolinecarboxamide (B1229333) group. nih.govacs.org The synthesis of SB-277011 and related molecules demonstrates the utility of this scaffold in exploring new chemical space and developing tool compounds for pharmacological research. drugfuture.comacs.org
| Target | Example Compound | Role of the Cyclohexyl Scaffold | Reference |
|---|---|---|---|
| Dopamine D3 Receptor | SB-277011 | Provides a conformationally constrained linker between two pharmacophores, enhancing selectivity. | nih.govacs.org |
Optimization of Lead Compounds for Enhanced Preclinical Efficacy
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). danaher.combiobide.com The this compound structure, particularly its trans-cyclohexylethyl linker, serves as a valuable tool in this process.
| Property | Initial Lead (Flexible Butyl Linker) | Optimized Compound (Cyclohexylethyl Linker) | Reference |
|---|---|---|---|
| Linker Type | Flexible | Conformationally constrained | nih.govresearchgate.net |
| D3/D2 Selectivity | Lower | Significantly improved (110-fold) | acs.org |
| Oral Bioavailability | Suboptimal | Improved | nih.gov |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a cyclohexylamine derivative with an ester-containing moiety. Key steps include:
- Protection of the amino group to prevent side reactions during esterification or alkylation (e.g., using Boc or Fmoc groups) .
- Optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) to enhance reaction efficiency .
- Monitoring reaction progress via TLC or HPLC to identify intermediates and byproducts. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing the structure and confirming the presence of the aminomethyl group?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclohexyl backbone and ester linkage. The aminomethyl group (-CH₂NH₂) shows characteristic δ ~2.8–3.2 ppm (¹H) and δ ~40–45 ppm (¹³C) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What purification techniques are suitable for isolating the compound from reaction mixtures?
- Methodological Answer :
- Flash Column Chromatography : Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain crystalline products, enhancing purity for biological assays .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for cyclohexylacetate derivatives, and what analytical methods validate stereochemical purity?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to induce stereochemistry at the cyclohexyl ring .
- Chiral HPLC : Employ columns like Chiralpak IA/IB to resolve enantiomers. Compare retention times with authentic standards .
- Circular Dichroism (CD) : Confirm absolute configuration by correlating CD spectra with computational models (e.g., DFT calculations) .
Q. In studying DGAT1 inhibition, what experimental models are appropriate, and how should IC₅₀ values be determined accurately?
- Methodological Answer :
- In Vitro Assays : Use recombinant DGAT1 enzymes in microsomal preparations. Measure inhibition via radiolabeled substrate (e.g., ¹⁴C-labeled diacylglycerol) and quantify triglyceride formation .
- Cell-Based Models : Adipocyte differentiation assays (3T3-L1 cells) evaluate compound efficacy in lipid droplet formation.
- IC₅₀ Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Validate with positive controls like T863 (a known DGAT1 inhibitor) .
Q. How do structural modifications, such as varying the ester group or cyclohexyl substituents, impact the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- Ester Group Modulation : Replace ethyl with methyl or tert-butyl esters to study lipophilicity (logP via shake-flask method) and metabolic stability (e.g., liver microsome assays) .
- Substituent Effects : Introduce halogens or electron-withdrawing groups on the cyclohexyl ring to enhance target binding (e.g., molecular docking with DGAT1 active site) .
Q. What computational methods can predict the binding affinity of this compound to target enzymes like DGAT1, and how are docking studies validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonding with catalytic residues). Prioritize poses with lowest binding energies .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability.
- Experimental Validation : Compare computational predictions with mutagenesis studies (e.g., alanine scanning of DGAT1 active site) .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictory data in pharmacological studies, such as inconsistent IC₅₀ values across assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent substrate concentrations, pH, and temperature. Use internal controls in each experiment .
- Statistical Analysis : Apply ANOVA or Student’s t-test to identify significant outliers. Replicate studies in independent labs to confirm reproducibility .
Q. What strategies mitigate degradation of the compound during long-term storage or in biological matrices?
- Methodological Answer :
- Storage Conditions : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Biological Matrix Stability : Add protease inhibitors (e.g., PMSF) in cell lysates. Use LC-MS/MS to quantify intact compound versus metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
